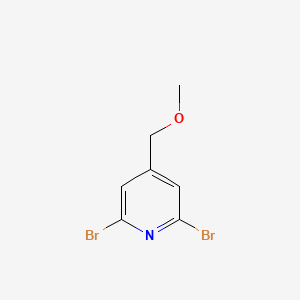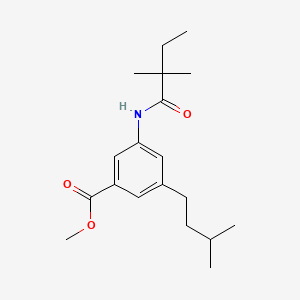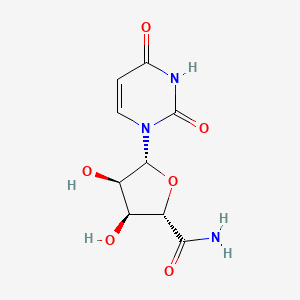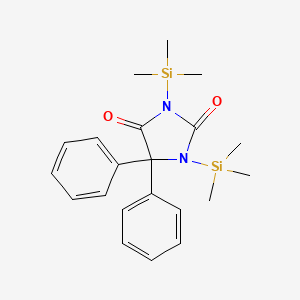
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is a derivative of imidazolidinedione, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to the imidazolidinedione core, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- typically involves the reaction of 5,5-diphenylhydantoin with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{5,5-Diphenylhydantoin} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)-} + 2 \text{(Hydrochloric acid)} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives with different oxidation states.
Reduction: Reduction reactions can yield partially or fully reduced imidazolidinedione derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other imidazolidinedione derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: A simpler derivative with two methyl groups instead of phenyl groups.
2,4-Imidazolidinedione, 3-methyl-: Contains a single methyl group at the 3-position.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Features ethyl groups at the 1 and 3 positions.
Uniqueness
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its simpler counterparts.
Propiedades
Número CAS |
63435-72-3 |
|---|---|
Fórmula molecular |
C21H28N2O2Si2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
5,5-diphenyl-1,3-bis(trimethylsilyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H28N2O2Si2/c1-26(2,3)22-19(24)21(17-13-9-7-10-14-17,18-15-11-8-12-16-18)23(20(22)25)27(4,5)6/h7-16H,1-6H3 |
Clave InChI |
FBXVMNWJCVYLIN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
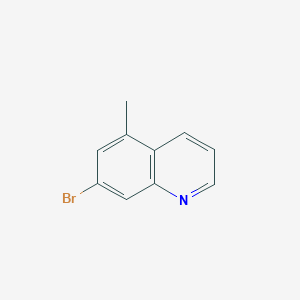
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
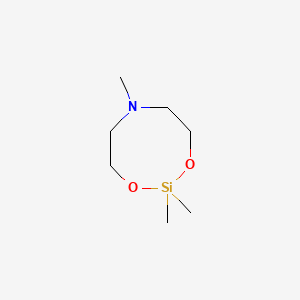
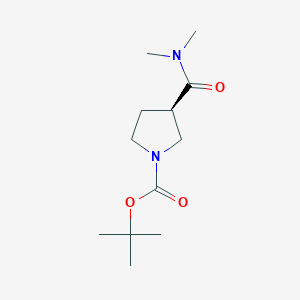
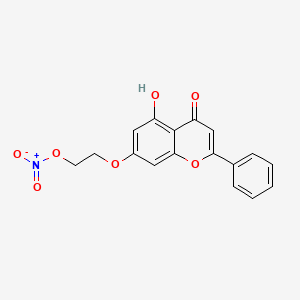
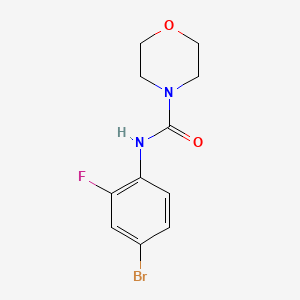
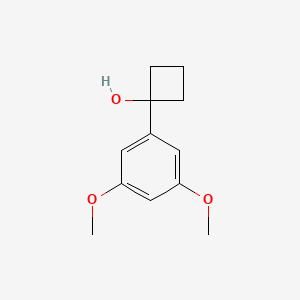

![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)

